molecular formula C18H12LiN5O6S2 B13747282 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt CAS No. 35342-16-6

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt

Cat. No.: B13747282
CAS No.: 35342-16-6
M. Wt: 465.4 g/mol
InChI Key: IAQVYEDWPGJFDC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt is a complex organic compound with a unique structure that combines benzothiazole, sulfonic acid, and azo functionalities. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Sulfonation: The benzothiazole ring is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

    Azo Coupling: The azo group is introduced by coupling the sulfonated benzothiazole with a diazonium salt derived from 4-amino-2,6-dimethylphenol.

    Lithium Salt Formation: Finally, the compound is neutralized with lithium hydroxide to form the monolithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions and optimize yield.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-
  • 2-Benzothiazolesulfonic acid, potassium salt

Uniqueness

7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt is unique due to its combination of benzothiazole, sulfonic acid, and azo functionalities, which confer distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

35342-16-6

Molecular Formula

C18H12LiN5O6S2

Molecular Weight

465.4 g/mol

IUPAC Name

lithium;6-methyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C18H13N5O6S2.Li/c1-8-2-7-11-13(14(8)31(27,28)29)30-17(19-11)9-3-5-10(6-4-9)22-23-12-15(24)20-18(26)21-16(12)25;/h2-7,12H,1H3,(H,27,28,29)(H2,20,21,24,25,26);/q;+1/p-1

InChI Key

IAQVYEDWPGJFDC-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-]

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.